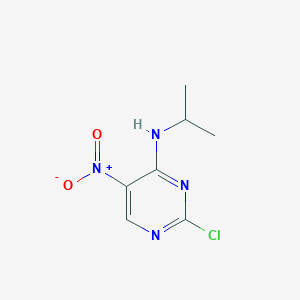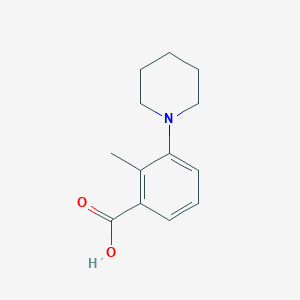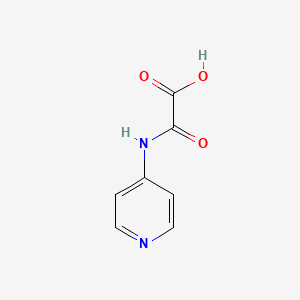
Ethyl-2-Methyl-4-oxo-4,5-Dihydrofuran-3-carboxylat
Übersicht
Beschreibung
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is a chemical compound with the molecular formula C8H10O4 . It has a molecular weight of 170.16 g/mol . The compound is solid at room temperature .
Synthesis Analysis
While specific synthesis methods for Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate were not found in the search results, compounds containing the furan-3-carboxylate core, such as EEO-4,5-DHC, have been used as starting materials for the synthesis of diverse analogs.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h4,9H,3H2,1-2H3 . Its canonical SMILES representation is CCOC(=O)C1=C(OCC1=O)C .Physical And Chemical Properties Analysis
This compound has a topological polar surface area of 52.6 Ų and contains 12 heavy atoms . It has a complexity of 252 and does not contain any hydrogen bond donors but has 4 hydrogen bond acceptors . It has a rotatable bond count of 3 .Wirkmechanismus
Target of Action
The primary targets of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate are the proteins involved in the apoptosis pathway, such as caspase-3, Bax, and Bcl-2 . These proteins play a crucial role in the regulation of cell death and survival .
Mode of Action
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate interacts with its targets by inducing changes in their activity and expression levels. It activates caspase-3, upregulates Bax, and downregulates Bcl-2 . These changes result in the induction of apoptosis, a form of programmed cell death .
Biochemical Pathways
The compound affects the apoptosis pathway, leading to downstream effects such as an increase in intracellular calcium (Ca2+) and reactive oxygen species (ROS) production . These changes alter the mitochondrial membrane potential, which is a key event in the initiation of apoptosis .
Pharmacokinetics
Its ability to induce apoptosis in cells suggests that it can be absorbed and distributed within the body to reach its target sites . The impact of these properties on the compound’s bioavailability is currently unclear and warrants further investigation.
Result of Action
The molecular and cellular effects of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate’s action include a significant reduction in cell proliferation and the induction of apoptosis in a concentration-dependent manner . This is associated with changes in the activity and expression of key proteins in the apoptosis pathway .
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in laboratory experiments is that it is a versatile compound with a wide range of applications. It is also relatively easy to synthesize and can be used in a variety of experiments. However, the exact mechanism of action of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is not yet fully understood, which can make it difficult to interpret the results of experiments. Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate can be toxic in high concentrations, so it is important to use it with caution.
Zukünftige Richtungen
There are a number of potential future directions for the use of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate in scientific research. These include further studies of its mechanism of action, its effects on the metabolism of drugs, and its potential uses in drug development. Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate could be used to develop new methods of drug delivery, as well as to study the effects of drugs on the brain and other organs. Finally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate could be used to develop new methods of diagnosing and treating diseases.
Wissenschaftliche Forschungsanwendungen
Induktion der Apoptose in der Krebsforschung
Diese Verbindung wurde auf ihre Fähigkeit untersucht, Apoptose in Krebszellen zu induzieren. So wurde beispielsweise festgestellt, dass sie den Zelltod in HL-60-Zellen durch Erhöhung des intrazellulären Ca2+ und ROS, Veränderung des mitochondrialen Membranpotenzials und Beeinflussung der Proteinspiegel von Bax und Bcl-2 sowie Aktivierung von Caspase-3 auslöst .
Zellzykluseffekte
Die Forschung hat auch die Auswirkungen von Derivaten dieser Verbindung auf den Zellzyklus untersucht. Eine Studie untersuchte die Auswirkungen von JOT01007, einem Derivat, auf Apoptose und den Zellzyklus in Ca Ski-Zellen .
Synthesezwischenprodukt
Die Verbindung dient als Zwischenprodukt bei der Synthese verschiedener organischer Moleküle. Sie wurde bei der Synthese von Furochinolon verwendet, das eine entzündungshemmende Wirkung zeigt .
Analytische Chemie
Ethyl-2-Methyl-4-oxo-4,5-Dihydrofuran-3-carboxylat ist bei Chemikalienlieferanten zum Kauf erhältlich, um in analytischen und synthetischen Chemieanwendungen verwendet zu werden .
NMR-, HPLC-, LC-MS-, UPLC-Anwendungen
Die Verbindung ist für die Verwendung in verschiedenen analytischen Techniken wie NMR (Kernmagnetresonanz), HPLC (Hochleistungsflüssigkeitschromatographie), LC-MS (Flüssigchromatographie-Massenspektrometrie) und UPLC (Ultra Performance Liquid Chromatography) dokumentiert, die unverzichtbare Werkzeuge in der chemischen Analyse und Forschung sind .
Safety and Hazards
The compound is associated with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Various precautionary statements are also associated with this compound .
Biochemische Analyse
Biochemical Properties
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, facilitating or inhibiting specific biochemical pathways. For instance, this compound has been shown to interact with caspase-3, an enzyme crucial for the execution-phase of cell apoptosis . The interaction between Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate and caspase-3 leads to the activation of the enzyme, promoting programmed cell death in certain cell types .
Cellular Effects
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts various effects on different cell types and cellular processes. In human promyelocytic leukemia HL-60 cells, this compound has been observed to induce apoptosis by increasing intracellular calcium levels and reactive oxygen species (ROS) production . These changes lead to alterations in mitochondrial membrane potential and the expression of apoptosis-related proteins such as Bax and Bcl-2 . Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate influences cell signaling pathways and gene expression, further contributing to its apoptotic effects .
Molecular Mechanism
The molecular mechanism of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate involves several key interactions at the molecular level. This compound binds to caspase-3, leading to its activation and subsequent cleavage of cellular substrates that drive apoptosis . Furthermore, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate modulates the expression of genes involved in apoptosis, such as upregulating Bax and downregulating Bcl-2 . These changes in gene expression contribute to the compound’s pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate have been studied over various time periods. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate remains stable under standard laboratory conditions, allowing for consistent results in in vitro and in vivo experiments . Over time, the compound’s apoptotic effects persist, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively induces apoptosis without causing significant toxicity . At higher doses, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate may exhibit toxic effects, including adverse impacts on non-target cells and tissues . These dosage-dependent effects highlight the importance of optimizing the compound’s concentration for therapeutic use.
Metabolic Pathways
Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism primarily occurs through enzymatic reactions that modify its furan ring structure, leading to the formation of metabolites with distinct biochemical properties . These metabolic transformations can influence the compound’s activity and efficacy in biological systems.
Transport and Distribution
Within cells and tissues, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate is transported and distributed through specific mechanisms. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate may accumulate in certain cellular compartments, affecting its localization and function .
Subcellular Localization
The subcellular localization of Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms ensure that Ethyl 2-methyl-4-oxo-4,5-dihydrofuran-3-carboxylate exerts its effects in the appropriate cellular context, enhancing its therapeutic potential.
Eigenschaften
IUPAC Name |
ethyl 2-methyl-4-oxofuran-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O4/c1-3-11-8(10)7-5(2)12-4-6(7)9/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLCRRDMHCZRVPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OCC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80485194 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3511-34-0 | |
| Record name | ST51035772 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80485194 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![[(4-Methoxybenzoyl)thio]acetic acid](/img/structure/B1366871.png)





